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Compound of Interest

Methyl 2-acetyl-3-
Compound Name: ) _
(dimethylamino)acrylate

Cat. No.: B151993

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the *H NMR and 13C NMR spectral data for
Methyl 2-acetyl-3-(dimethylamino)acrylate. Due to the limited availability of public
experimental data for the methyl ester, this document utilizes spectral information from its close
structural analog, Ethyl 2-acetyl-3-(dimethylamino)acrylate, as a representative reference. The
methodologies and expected spectral characteristics are detailed to guide researchers in their
analytical endeavors.

Introduction

Methyl 2-acetyl-3-(dimethylamino)acrylate is a multifunctional organic compound of interest
in synthetic chemistry and drug development. Its enamine and a,B-unsaturated ketone moieties
provide versatile reactivity for the synthesis of more complex molecular architectures. Nuclear
Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and
purity assessment of this compound. This guide presents the expected *H and 3C NMR
spectral data and outlines the experimental protocols for their acquisition.

Predicted *H and **C NMR Spectral Data

The following tables summarize the predicted chemical shifts () in parts per million (ppm) for
Methyl 2-acetyl-3-(dimethylamino)acrylate. These predictions are based on the analysis of
its structural features and comparison with analogous compounds.
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Table 1: Predicted *H NMR Spectral Data

Chemical Shift o ] )
Protons Multiplicity Integration Assignment
(3, ppm)

=CH ~75-7.8 Singlet 1H Olefinic Proton

) Methyl Ester
-OCHs ~3.7 Singlet 3H

Protons

) N,N-dimethyl

-N(CHs)2 ~3.0-3.2 Singlet 6H
Protons
-C(O)CHs ~2.3 Singlet 3H Acetyl Protons
Table 2: Predicted 3C NMR Spectral Data

Carbon Chemical Shift (6, ppm) Assignment
C=0 (Acetyl) ~195 Acetyl Carbonyl
C=0 (Ester) ~168 Ester Carbonyl
C@d) ~155 Olefinic Carbon (B to ester)
C(2) ~98 Olefinic Carbon (a to ester)
-OCHs ~51 Methyl Ester Carbon
-N(CHs)2 ~40 N,N-dimethyl Carbons
-C(O)CHs ~28 Acetyl Methyl Carbon

Experimental Protocols

The following is a general protocol for acquiring high-resolution *H and 3C NMR spectra of

Methyl 2-acetyl-3-(dimethylamino)acrylate.

Sample Preparation
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» Weigh approximately 5-10 mg of the solid sample of Methyl 2-acetyl-3-
(dimethylamino)acrylate.

 Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d,
CDCIls) in a clean, dry NMR tube.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing
the chemical shifts to 0.00 ppm.

o Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity of the
sample.

NMR Data Acquisition

 Instrumentation: The spectra should be recorded on a high-field NMR spectrometer, for
instance, a 400 MHz or 500 MHz instrument.

e 'H NMR Spectroscopy:
o Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.
o Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.
o Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

o Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of
the protons.

o Number of Scans: 8 to 16 scans are usually adequate to obtain a good signal-to-noise
ratio.

e 13C NMR Spectroscopy:

o Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30’) is used to simplify the
spectrum to singlets for each unique carbon.

o Spectral Width: A spectral width of about 220-250 ppm is necessary to cover the full range
of carbon chemical shifts.
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o Acquisition Time: An acquisition time of 1-2 seconds is typical.
o Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

o Number of Scans: A larger number of scans (e.g., 1024 or more) is often required for 13C
NMR due to the low natural abundance of the 13C isotope.

Data Processing

o Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the
frequency-domain spectrum.

e Phase correct the spectrum to ensure all peaks are in the absorptive mode.

» Perform baseline correction to obtain a flat baseline.

 Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.
» Reference the spectrum using the internal standard (TMS at 0.00 ppm).

o Assign the peaks in both *H and 3C spectra to the corresponding nuclei in the molecule.

Visualization of Molecular Structure and NMR
Connectivity

The following diagrams illustrate the molecular structure and the logical relationships of the
proton and carbon environments as would be determined by NMR spectroscopy.
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Methyl 2-acetyl-3-(dimethylamino)acrylate
COOCHs
C2) ——» C@B) ——» N(CHs):
\

C(O)CHs

=CH -OCHs

(~7.5-7.8 ppm) (~3.7 ppm)

-C(O)CHs c@)
(~2.3 ppm) (~98 ppm)

1J(C,H) 3J(C,H) \LI(C,H) 1J(C,H) 2J(C,H) \LJ(C,H)
C(3) C=0 (Ester) -OCHs -N(CH3)2 C=0 (Acetyl) -C(O)CHs
(~155 ppm) (~168 ppm) (=51 ppm) (~40 ppm) (~195 ppm) (~28 ppm)
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 To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 2-acetyl-3-
(dimethylamino)acrylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151993#1h-nmr-and-13c-nmr-spectral-data-of-
methyl-2-acetyl-3-dimethylamino-acrylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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